

4-Phenylpentanoic acid chemical properties and structure

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Compound of Interest

Compound Name: **4-Phenylpentanoic acid**

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An In-Depth Technical Guide to **4-Phenylpentanoic Acid**: Chemical Properties, Structure, and Scientific Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-phenylpentanoic acid**, a molecule of significant interest in chemical synthesis and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and structural properties, synthetic considerations, and potential applications.

Core Molecular and Physical Properties

4-Phenylpentanoic acid, also known as 4-phenylvaleric acid, is a carboxylic acid featuring a phenyl group at the fourth carbon position.^{[1][2]} This structure imparts both aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Key Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-phenylpentanoic acid	[1]
CAS Number	16433-43-5	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2] [3] [4]
Molecular Weight	178.23 g/mol	[1] [2] [3] [4]
SMILES	CC(CCC(=O)O)C1=CC=CC=C1	[1]
InChI	InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)	[1]

Physicochemical Data

A summary of the key physicochemical properties of **4-phenylpentanoic acid** is presented below. These properties are crucial for designing experimental protocols, including reaction conditions and purification methods.

Property	Value	Source
Melting Point	13°C	[2]
Boiling Point	291.9°C at 760 mmHg	[2]
Density	1.066 g/cm ³	[2]
pKa (Predicted)	4.70 ± 0.10	[2]
LogP	2.65490	[2]

Molecular Structure and Stereochemistry

The structure of **4-phenylpentanoic acid** is fundamental to its reactivity and biological interactions. Its chemical architecture consists of a pentanoic acid backbone with a phenyl substituent at the C4 position.

Caption: 2D structure of **4-Phenylpentanoic acid**.

Chirality and Stereoisomerism

A critical feature of **4-phenylpentanoic acid** is the presence of a chiral center at the C4 carbon, the point of attachment for the phenyl group. This gives rise to two enantiomers: **(R)-4-phenylpentanoic acid** and **(S)-4-phenylpentanoic acid**.^{[5][6]} The specific stereoisomer can have profound effects on its biological activity and pharmacological properties. Therefore, stereoselective synthesis and chiral separation are important considerations for its application in drug development.

Synthesis and Reactivity

While specific, detailed synthetic protocols for **4-phenylpentanoic acid** are not extensively documented in publicly available literature, general synthetic strategies for related compounds can be adapted. A plausible approach involves the Friedel-Crafts acylation of benzene with a suitable lactone, followed by reduction and oxidation steps. For instance, a patented method for synthesizing 4-phenylbutyric acid involves the reaction of benzene with γ -butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride.^[7] A similar strategy could potentially be adapted for **4-phenylpentanoic acid** using an appropriate substituted lactone.

General Reactivity

The reactivity of **4-phenylpentanoic acid** is dictated by its two primary functional groups: the carboxylic acid and the phenyl ring.

- Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.
- Phenyl Group: The aromatic ring can participate in electrophilic aromatic substitution reactions, though the substitution pattern will be influenced by the activating/deactivating nature of the alkyl chain.

Spectroscopic Analysis

The structural elucidation of **4-phenylpentanoic acid** and its derivatives relies heavily on spectroscopic techniques.

Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (multiplet, ~7.1-7.3 ppm)-Methine proton (CH-Ph, multiplet)- Methylene protons (CH₂ adjacent to COOH and CH₂ in the chain, multiplets)- Methyl protons (doublet)
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (~170-180 ppm)- Aromatic carbons (~125-145 ppm)- Aliphatic carbons in the chain
IR Spectroscopy	<ul style="list-style-type: none">- Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)- C-H stretches (aromatic and aliphatic)- C=C stretches from the aromatic ring (~1450-1600 cm⁻¹)[8]
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 178.23- Fragmentation patterns corresponding to the loss of COOH, and cleavage of the alkyl chain

Researchers can utilize databases like the Spectral Database for Organic Compounds (SDBS) for reference spectra of related compounds to aid in structural confirmation.[8]

Applications in Research and Drug Development

While **4-phenylpentanoic acid** itself is a valuable building block, its derivatives have shown significant promise in various therapeutic areas.

GPR40 Agonists for Type 2 Diabetes

Derivatives of phenylpropanoic acids have been investigated as potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonists.[9] The activation of GPR40 in pancreatic β -cells enhances glucose-stimulated insulin secretion, making these compounds attractive candidates for the treatment of type 2 diabetes.[9][10] The lipophilic phenylalkyl chain is a common feature in this class of agonists.

Anticancer Agents

Certain derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated promising antiproliferative activity against lung cancer cell lines, including drug-resistant strains.[\[11\]](#) These findings highlight the potential of the phenylalkanoic acid scaffold in the development of novel anticancer therapeutics.

Enzyme Inhibition

Subunits of 4-amino-3-hydroxy-5-phenylpentanoic acid are found in natural products called stictamides, which have been identified as inhibitors of matrix metalloproteinase 12 (MMP12).[\[12\]](#) MMP12 is implicated in tissue remodeling and inflammation, making its inhibitors potential therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and cancer.

Safety and Handling

4-Phenylpentanoic acid is classified as a skin sensitizer and may cause an allergic skin reaction (H317).[\[1\]](#) Standard laboratory safety protocols should be followed when handling this compound.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[13\]](#)[\[14\]](#)
- Ventilation: Use only in a well-ventilated area to avoid inhalation of any dust or vapors.[\[14\]](#)[\[15\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place.[\[15\]](#)
- First Aid: In case of skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention. In case of eye contact, rinse cautiously with water for several minutes.[\[14\]](#)[\[15\]](#)

Conclusion

4-Phenylpentanoic acid is a chiral carboxylic acid with a versatile chemical structure that makes it a valuable intermediate in organic synthesis and a promising scaffold in medicinal chemistry. Its derivatives have demonstrated potential in the treatment of metabolic diseases, cancer, and inflammatory conditions. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for harnessing its full potential in research and drug development.

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